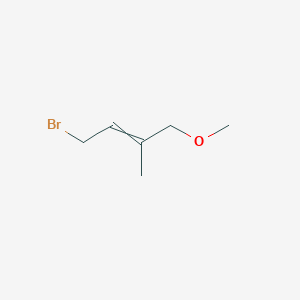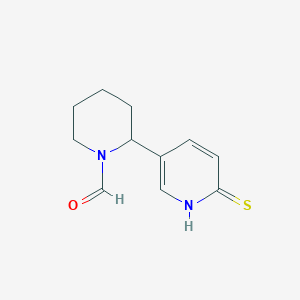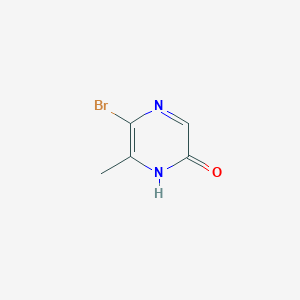
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, a cyclopropylmethyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid typically involves multiple steps:
Formation of the benzyloxycarbonyl group: This can be achieved by reacting benzyl alcohol with phosgene or a similar reagent to form the benzyloxycarbonyl chloride, which is then reacted with the appropriate amine.
Introduction of the cyclopropylmethyl group: This step often involves the use of cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the trifluoromethyl group: This can be accomplished using trifluoromethyl iodide or a similar reagent under conditions that promote the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form a carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under certain conditions.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the benzyloxycarbonyl group would yield a carboxylic acid, while reduction of the trifluoromethyl group would yield a methyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect. The trifluoromethyl group could enhance the compound’s stability and bioavailability, while the cyclopropylmethyl group might influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluoroheptanoic acid: Similar structure but with an additional carbon in the chain.
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluoropentanoic acid: Similar structure but with one less carbon in the chain.
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorobutanoic acid: Similar structure but with two fewer carbons in the chain.
Uniqueness
The uniqueness of (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid lies in its specific combination of functional groups and stereochemistry, which can confer unique chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H21F3O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-phenylmethoxycarbonylhexanoic acid |
InChI |
InChI=1S/C18H21F3O4/c19-18(20,21)9-8-14(15(16(22)23)10-12-6-7-12)17(24)25-11-13-4-2-1-3-5-13/h1-5,12,14-15H,6-11H2,(H,22,23)/t14-,15+/m1/s1 |
InChI Key |
BEPOLJGUVHSWIX-CABCVRRESA-N |
Isomeric SMILES |
C1CC1C[C@@H]([C@@H](CCC(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC1CC(C(CCC(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B11822734.png)

![1-pyrrolidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822745.png)
![rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11822753.png)

![3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822764.png)
![6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822766.png)
![3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11822779.png)





![Glycine, N-(3,5-dibroMo-4-Methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)Methylene]hydrazide](/img/structure/B11822809.png)
